2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features both phenoxy and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-tert-butylphenol with 3-nitroaniline in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid may be used.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of quinones.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: Shares the tert-butylphenoxy group but lacks the nitrophenyl group.
3-nitroaniline: Contains the nitrophenyl group but lacks the phenoxy group.
4-tert-butyl-3-nitrophenylboronic acid: Similar structure but with a boronic acid group instead of the acetamide group.
Uniqueness
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the combination of both phenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-7-9-16(10-8-13)24-12-17(21)19-14-5-4-6-15(11-14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKRQKQSPUSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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